molecular formula C21H19NO5 B288033 Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No. B288033
M. Wt: 365.4 g/mol
InChI Key: MHBTUUMZHFMVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, also known as EMDQ, is a synthetic compound that has been widely studied for its potential applications in various fields. EMDQ has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is not fully understood, but it is believed to act through multiple pathways. Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been found to inhibit the activity of certain enzymes involved in cell proliferation and to induce apoptosis (programmed cell death) in cancer cells. Additionally, Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been found to have a range of biochemical and physiological effects, including anti-proliferative, neuroprotective, antioxidant, and anti-inflammatory effects. Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in lab experiments is its potent anti-proliferative effects, which make it a useful tool for studying cell proliferation and cancer biology. Additionally, Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate's neuroprotective effects make it a promising candidate for studying neurodegenerative diseases. However, one limitation of using Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in lab experiments is its relatively low solubility in water, which may make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research involving Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. Some possible areas of study include further investigation of its anti-proliferative effects in cancer cells, exploration of its potential neuroprotective effects in animal models of neurodegenerative diseases, and investigation of its potential use in drug development. Additionally, further study of the mechanisms of action of Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate may help to elucidate its potential therapeutic applications.

Synthesis Methods

Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be synthesized through a multi-step process involving the reaction of 2-methylphenol with ethyl 2-bromoacetate, followed by a series of reactions involving cyclization, oxidation, and esterification. The resulting compound is a white crystalline solid with a melting point of approximately 220-222°C.

Scientific Research Applications

Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been found to have potent anti-proliferative effects on various cancer cell lines, making it a promising candidate for further study as a potential cancer treatment. In neuroscience, Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. Additionally, Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been studied for its potential use in drug development, as it has been found to have a range of biological activities that may be useful in the development of new drugs.

properties

Product Name

Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C21H19NO5/c1-3-24-21(23)15-8-14-9-19-20(27-12-26-19)10-16(14)22-17(15)11-25-18-7-5-4-6-13(18)2/h4-10H,3,11-12H2,1-2H3

InChI Key

MHBTUUMZHFMVRN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C=C3C(=CC2=C1)OCO3)COC4=CC=CC=C4C

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C3C(=CC2=C1)OCO3)COC4=CC=CC=C4C

Origin of Product

United States

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